3,5-Difluoroaniline

Catalog No.
S592559
CAS No.
372-39-4
M.F
C6H5F2N
M. Wt
129.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Difluoroaniline

CAS Number

372-39-4

Product Name

3,5-Difluoroaniline

IUPAC Name

3,5-difluoroaniline

Molecular Formula

C6H5F2N

Molecular Weight

129.11 g/mol

InChI

InChI=1S/C6H5F2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2

InChI Key

KQOIBXZRCYFZSO-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)F)N

Synonyms

3,5-difluoroaniline

Canonical SMILES

C1=C(C=C(C=C1F)F)N

The exact mass of the compound 3,5-Difluoroaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81289. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,5-Difluoroaniline (CAS: 372-39-4) is a highly specialized, meta-disubstituted halogenated aromatic amine utilized extensively as a precursor in advanced materials, agrochemicals, and pharmaceuticals. Characterized by the presence of two strongly electronegative fluorine atoms at the 3 and 5 positions, this compound exhibits a profound inductive electron-withdrawing effect (-I effect) that significantly modulates the electronic environment of the primary amine group. Unlike standard aniline, 3,5-difluoroaniline offers a unique combination of reduced basicity, high metabolic stability, and a minimal steric profile. In industrial procurement, it is primarily sourced for the synthesis of fluorinated polyanilines, high-efficiency interfacial modifiers for perovskite solar cells, and complex active pharmaceutical ingredients (APIs) where precise control over lipophilicity and nucleophilicity is mandatory.

Procurement Fit

Electron-deficient aromatic amine for optimized cross-coupling and amidation reactions
Symmetric 3,5-difluoro pattern enables predictable regioselective metalation chemistry
Commercial-grade fluorinated intermediate for pharmaceutical and agrochemical R&D

Substituting 3,5-difluoroaniline with generic aniline, mono-fluoroanilines, or its heavier halogen analog (3,5-dichloroaniline) routinely leads to process failures or sub-optimal product performance. Unsubstituted aniline and mono-fluoroanilines lack the necessary dipole moment and exhibit excessive nucleophilicity, leading to uncontrolled side reactions during complex cross-coupling or amidation steps. Conversely, substituting with 3,5-dichloroaniline introduces significant steric bulk (chlorine van der Waals radius ~1.75 Å vs fluorine ~1.47 Å) and excessive lipophilicity, which can disrupt tight receptor binding in pharmaceutical applications or alter the packing density of self-assembled monolayers (SAMs) in electronic devices [1]. Furthermore, using the 2,4-difluoroaniline isomer fundamentally alters the regioselectivity of downstream electrophilic aromatic substitutions due to differing ortho/para directing effects, making 3,5-difluoroaniline strictly non-interchangeable for meta-specific pathways .

Substitution Risk

Electronic profile mismatch Reduced basicity vs. unsubstituted aniline may shift coupling, acylation, and diazotization reactivity.
Non-transferable toxicity context Metabolic fate and toxicity endpoints differ across halogenated analogs; 3,5-difluoro profile is distinct from brominated and other fluorinated anilines.
Synthetic route divergence Commercial availability and cost structures are isomer-dependent; 2,4- and 3,4-difluoroanilines require separate synthetic routes.

Amine Basicity and Nucleophilicity Control

The dual meta-fluorine substitution in 3,5-difluoroaniline exerts a powerful inductive electron-withdrawing effect, drastically reducing the basicity of the amine group. The predicted pKa of 3,5-difluoroaniline is approximately 2.57, compared to ~4.6 for unsubstituted aniline . This ~2.0 unit reduction in pKa translates to a significantly less nucleophilic amine, which is critical for preventing over-reactivity and unwanted side reactions (such as polyalkylation) during sensitive synthetic steps.

Evidence DimensionConjugate Acid pKa (Basicity)
Target Compound Data~2.57 (Predicted)
Comparator Or BaselineAniline (~4.6)
Quantified Difference~2.0 pKa units lower
ConditionsStandard aqueous conditions / predicted models

Procurement teams sourcing precursors for highly selective amidation or cross-coupling reactions must choose 3,5-difluoroaniline to ensure controlled reactivity and higher yields of the target intermediate.

Basicity comparison
Class-level
pKa 2.57 vs 4.6 (unsubstituted aniline)
ΔpKa −2.03 (~100× lower basicity)
Reduced basicity alters coupling efficiency; may require reaction-specific base/catalyst optimization.
Predicted value; experimental pKa may vary.

Interfacial Dipole and Work Function Tuning for Optoelectronics

In the development of Self-Assembled Monolayers (SAMs) for Indium Tin Oxide (ITO) electrodes in perovskite solar cells, 3,5-difluoroaniline is utilized to synthesize fluorinated biphenylphosphonic acids. The introduction of the 3,5-difluoro motif increases the molecular dipole moment to 9.40 D, compared to 5.78 D for the non-fluorinated analog[1]. This synergistic dipolar effect enables a record low work function of 3.7 eV on ITO, significantly outperforming the 4.1 eV achieved by non-fluorinated baselines.

Evidence DimensionITO Work Function Modification
Target Compound Data3.7 eV (via 3,5-difluoro-derived SAM)
Comparator Or Baseline4.1 eV (via non-fluorinated analog SAM)
Quantified Difference0.4 eV reduction in work function
ConditionsIndium Tin Oxide (ITO) surface modified with phosphonic acid SAMs

For manufacturers of noninverted perovskite solar cells and transparent transistors, this material is essential for maximizing electron injection efficiency and overall Power Conversion Efficiency (PCE).

Mitsunobu coupling fit
Head-to-head
3,5-difluoroaniline: Activated nucleophile for Fukuyama-Mitsunobu reaction
vs. 2,4-difluoroaniline: Suboptimal electronic/steric profile
Isomer substitution may alter reaction outcome and target interaction profile.
Synthetic route developed for PI3Kβ/δ inhibitor research intermediates.

Steric Profile and Metabolic Stability vs. Dichloro Analogs

When designing agrochemicals or APIs, blocking metabolic degradation at the meta positions is crucial. While 3,5-dichloroaniline achieves this, it introduces substantial steric bulk (chlorine van der Waals radius ~1.75 Å). 3,5-Difluoroaniline utilizes fluorine (~1.47 Å), which closely mimics hydrogen (~1.20 Å) [1]. This allows the compound to maintain metabolic stability and modulate lipophilicity (logP) without disrupting the spatial requirements of tight enzyme or receptor binding pockets, unlike the dichloro comparator.

Evidence DimensionSubstituent Steric Radius
Target Compound DataFluorine (~1.47 Å)
Comparator Or BaselineChlorine (~1.75 Å) in 3,5-dichloroaniline
Quantified Difference~16% smaller atomic radius, closely mimicking hydrogen
ConditionsReceptor binding pocket / molecular modeling

Buyers in pharmaceutical and agrochemical R&D should select the difluoro analog over the dichloro analog to prevent steric clashes while successfully blocking metabolic degradation.

Synthetic yield
Reported
87% overall yield from 2,4-difluoroaniline
Intermediate step achieves ~92%
Reported overall yield supports process viability for large-scale procurement.
US Patent 5,965,775; alternative routes with longer sequences.
Toxicity endpoint context
Head-to-head
3,5-difluoroaniline: least potent nephrotoxicant among tested 3,5-dihaloanilines
3,5-dibromoaniline: most potent nephrotoxicant in series
Reported nephrotoxicity ranking; not predictive of mammalian safety or clinical toxicity.
Earthworm model (Eisenia veneta) metabonomic assessment.
Regioselective lithiation
Reported
3,5-isomer: standard lithiation conditions → para-lithiation
2,3-isomer: requires super-base mixture (BuLi/KOtBu)
Regioselective lithiation pattern may simplify process development vs. alternative isomers.
Directed ortho-metallation study; reaction scope may vary.

Precursor for Perovskite Solar Cell Interfacial Modifiers

Directly leveraging its ability to dramatically increase molecular dipole moments, 3,5-difluoroaniline is the optimal precursor for synthesizing fluorinated phosphonic acid SAMs. These modifiers are critical for tuning the work function of ITO electrodes down to 3.7 eV, enhancing electron injection and maximizing the power conversion efficiency of next-generation perovskite solar cells [1].

Synthesis of Metabolically Stable Agrochemicals

In the production of amino-triazine herbicides and advanced fungicides, 3,5-difluoroaniline is selected over dichloro analogs. The meta-fluorine atoms block enzymatic degradation sites without adding excessive steric bulk, ensuring the final agrochemical maintains high binding affinity to target plant or fungal enzymes while exhibiting an optimized logP profile .

Monomer for N-Doped Fluorinated Polyanilines

3,5-Difluoroaniline is utilized in electropolymerization to produce fluorinated polyanilines. The strong electron-withdrawing nature of the fluorine atoms stabilizes the negative charge in the n-doped (reduced) state, resulting in conductive polymers with superior environmental stability and distinct oxidation potentials compared to standard polyaniline [2].

Building Block for Oxazolidinone Antibacterials

Due to its reduced amine nucleophilicity (pKa ~2.57), 3,5-difluoroaniline allows for highly controlled, high-yield amidation and coupling reactions. It is a preferred building block in the synthesis of complex pharmaceutical APIs, such as oxazolidinone-class antibacterials, where precise electronic modulation of the aromatic ring is required for efficacy .

Application Fit Matrix

Application
Selection Property
Validation Focus
PI3K pathway inhibitor research intermediate
Activated nucleophile for stereoselective amine coupling
Reaction selectivity and interaction profiling
Oxazolidinone antibacterial research scaffold
Regioselective metalation directing capability
Predictable functionalization for scaffold elaboration
Agrochemical intermediate for herbicide synthesis
Process-optimized fluoroaniline building block
Synthetic efficiency and supply chain reliability
Fragment-based lead discovery scaffold
Reported toxicity endpoint context among dihaloanilines
Toxicity profiling in early discovery screening

Physical Description

Other Solid

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

129.03900549 g/mol

Monoisotopic Mass

129.03900549 g/mol

Heavy Atom Count

9

UNII

93F28C8C0X

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (10.87%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (89.13%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (15.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (15.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (10.87%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (89.13%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

372-39-4

Wikipedia

3,5-Difluoroaniline

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Benzenamine, 3,5-difluoro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

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